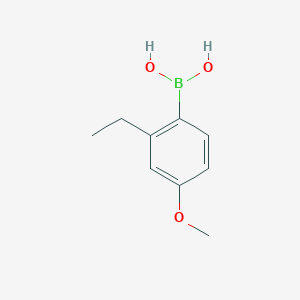

(2-Ethyl-4-methoxyphenyl)boronic acid

描述

属性

IUPAC Name |

(2-ethyl-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTURCRYQLGBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467706 | |

| Record name | (2-ethyl-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342899-07-4 | |

| Record name | (2-ethyl-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cross Coupling Reactions Employing 2 Ethyl 4 Methoxyphenyl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. libretexts.org The reaction facilitates the synthesis of biaryls, polyolefins, and styrenes by coupling an organoboron species with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.org

Mechanistic Insights into Palladium-Catalyzed Suzuki-Miyaura Couplings

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with an organohalide (Ar¹-X), inserting the palladium into the carbon-halogen bond. This step forms a palladium(II) intermediate (Ar¹-Pd-X). libretexts.orgwikipedia.org The rate of this step is influenced by the nature of the halide (I > OTf > Br >> Cl). wikipedia.org For sterically hindered halides and electron-rich aryl chlorides, this step can be particularly challenging and is often the rate-limiting step. nih.gov

Transmetalation : The organic moiety from the boronic acid (Ar²) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). wikipedia.org The resulting intermediate is a diorganopalladium(II) complex (Ar¹-Pd-Ar²). The precise mechanism of boron-to-palladium transfer has been a subject of extensive study, with evidence suggesting that boronic esters can also transmetalate directly without prior hydrolysis under certain conditions. nih.gov For sterically hindered boronic acids like (2-Ethyl-4-methoxyphenyl)boronic acid, the bulk around the boron atom can slow this transfer.

Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium(II) center couple and are eliminated from the metal, forming the final biaryl product (Ar¹-Ar²) and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.orgwikipedia.org This step is typically fast but can be hindered by bulky ortho substituents on the aryl groups, which can impede the required cis-arrangement of the ligands for elimination.

Ligand Effects and Catalyst Design for Sterically Hindered Arylboronic Acids

The presence of the ortho-ethyl group in this compound classifies it as a sterically hindered substrate. The coupling of such substrates is notoriously difficult because the steric bulk impedes both the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.netrsc.org To overcome these challenges, significant research has focused on the rational design of phosphine (B1218219) ligands that can stabilize the palladium catalyst and facilitate the key mechanistic steps.

Key characteristics of effective ligands for coupling hindered substrates include:

Bulkiness : Large, sterically demanding ligands promote the reductive elimination step and help to create a coordinatively unsaturated, reactive palladium center. nih.gov

Electron-donating ability : Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of aryl chlorides, a particularly challenging substrate class. acs.org

Several classes of ligands have been developed that exhibit high activity for coupling sterically hindered partners. Biarylphosphine ligands, pioneered by the Buchwald group, are particularly effective. acs.org Ligands such as SPhos and WK-phos have demonstrated remarkable efficiency in promoting the synthesis of extremely hindered biaryls, including tetra-ortho-substituted compounds. acs.orgresearchgate.net The AntPhos ligand has also been shown to be advantageous for sterically demanding aryl-alkyl couplings by inhibiting the β-hydride elimination side pathway. rsc.org These advanced catalyst systems allow reactions to be performed at low catalyst loadings and often at room temperature, even with challenging aryl chloride substrates. nih.govacs.org

| Ligand Class | Specific Ligand Example | Key Feature(s) | Application in Hindered Couplings | Reference |

|---|---|---|---|---|

| Biaryl Phosphines | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Bulky and electron-rich | Highly effective for hindered aryl chlorides and boronic acids; allows for room temperature reactions. | acs.org |

| Biaryl Phosphines | WK-phos | Indolylphosphine-based | Effective for (hetero)aryl chlorides with (alkyl)arylboronic acids at very low catalyst loadings. | researchgate.net |

| Biaryl Phosphines | BI-DIME | Sterically demanding framework | Facilitates synthesis of extremely hindered biaryls, including those with ortho-isopropyl substituents. | researchgate.netrsc.org |

| Specialized Phosphines | AntPhos | Rigid anthracenyl moiety | Overcomes β-hydride elimination in sterically demanding aryl-alkyl couplings. | rsc.org |

| Dialkylbiaryl Phosphines | General Class | Varying steric and electronic properties | Broadly applicable for challenging Suzuki-Miyaura reactions, including those with deactivated and hindered substrates. | hkbu.edu.hk |

Alternative Catalytic Systems Beyond Palladium

While palladium remains the most widely used metal for Suzuki-Miyaura couplings, its high cost and scarcity have driven research into alternative catalytic systems. acs.org Several other transition metals have been investigated for their ability to catalyze this transformation.

Nickel : Nickel-based catalysts have emerged as a promising, more sustainable alternative to palladium. nih.gov α-Diimine-based nickel systems, in particular, have been successfully applied to the coupling of various aryl halides and boronic acids. The performance of these catalysts is also heavily influenced by ligand sterics and electronic properties. nih.gov

Gold : Gold nanoparticles, sometimes in combination with palladium as alloys, have been used to catalyze Suzuki-Miyaura reactions, occasionally under visible-light-induced conditions. mdpi.com

Heterogeneous Catalysts : To simplify catalyst separation and recycling, significant effort has been devoted to developing heterogeneous catalysts. These often involve immobilizing palladium nanoparticles on supports such as titanium dioxide (TiO₂), graphene oxide, or magnetic nanoparticles (Fe₃O₄). mdpi.commdpi.comresearchgate.net These systems can offer high stability and the ability to be reused over multiple cycles with minimal loss of activity. acs.orgmdpi.com

Stereoselective Variants and Asymmetric Induction in Suzuki-Miyaura Processes

The coupling of ortho-substituted arylboronic acids, such as this compound, with other ortho-substituted aryl halides can lead to the formation of biaryls with restricted rotation around the newly formed C-C single bond. If the rotation is sufficiently hindered, stable stereoisomers known as atropisomers can be isolated. beilstein-journals.orgnih.gov

The synthesis of these axially chiral compounds in an enantiomerically pure form is a significant goal in organic synthesis. Asymmetric Suzuki-Miyaura coupling provides a powerful method to achieve this. The strategy relies on the use of a chiral ligand that coordinates to the palladium center and directs the C-C bond formation to favor one enantiomer over the other. researchgate.net

The stereochemical outcome can be influenced by several factors, including chelation effects where a substituent on the boronic acid or aryl halide can coordinate to the palladium center during the catalytic cycle. beilstein-journals.orgnih.gov For instance, the presence of an ortho-methoxy group has been observed to influence selectivity through an additional metal-oxygen chelation in the transition state. nih.govresearchgate.net The development of ligands that can effectively control the stereochemistry in the formation of sterically hindered biaryls is an active area of research, enabling access to a wide range of valuable chiral molecules. researchgate.net

Chan-Lam Coupling Reactions and Boronic Acid Applications

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed cross-coupling method for the formation of aryl carbon-heteroatom (C-N, C-O, C-S) bonds. organic-chemistry.orgwikipedia.org It serves as a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination and Ullmann condensation, often proceeding under milder conditions, at room temperature, and open to the air. organic-chemistry.orgnih.gov The reaction typically couples an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, amide, or phenol. wikipedia.org

Copper-Catalyzed C-N and C-O Bond Formations

The Chan-Lam coupling provides a direct route to synthesize aryl amines and aryl ethers from arylboronic acids like this compound.

The generally accepted mechanism, while complex, is thought to proceed through the following key steps:

Ligand Exchange/Transmetalation : The arylboronic acid reacts with a copper(II) salt (e.g., Cu(OAc)₂) to form an arylcopper(II) intermediate. nrochemistry.com

Coordination and Oxidation : The nucleophile (amine or alcohol) coordinates to the copper center. A subsequent oxidation step, potentially involving disproportionation or reaction with an external oxidant like oxygen, is believed to generate a key copper(III) intermediate (Ar-Cu(III)-Nu). wikipedia.orgnrochemistry.com

Reductive Elimination : This crucial step involves the formation of the C-N or C-O bond, yielding the desired product and a copper(I) species. wikipedia.org

Catalyst Regeneration : The copper(I) is re-oxidized back to the active copper(II) state by an oxidant, typically molecular oxygen from the air, to complete the catalytic cycle. nrochemistry.com

The reaction tolerates a wide range of functional groups and has been successfully applied to complex substrates. beilstein-journals.org The choice of ligand, base, and solvent can be critical for achieving high yields, especially with challenging or sterically hindered substrates. researchgate.netnih.gov

| Component | Typical Reagents/Conditions | Role in Reaction | Reference |

|---|---|---|---|

| Boronic Acid | Arylboronic acids (e.g., this compound) | Aryl source | organic-chemistry.org |

| Nucleophile | Amines, anilines, amides, alcohols, phenols, imidazoles | Provides the N-H or O-H coupling partner | wikipedia.orgnih.gov |

| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuI | Catalyst (can be stoichiometric or catalytic) | organic-chemistry.orgresearchgate.net |

| Oxidant | Air (O₂), TEMPO | Regenerates the active Cu(II) catalyst from Cu(I) | nrochemistry.com |

| Base | Pyridine, Et₃N, K₂CO₃ | Facilitates nucleophile coordination and boronic acid activation | nih.govbeilstein-journals.org |

| Solvent | DCM, MeCN, Toluene | Reaction medium | nrochemistry.com |

Scope and Limitations of Chan-Lam Protocols with Substituted Arylboronic Acids

The Chan-Lam coupling is a powerful method for forming carbon-heteroatom (C-N, C-O, C-S) bonds, utilizing a copper catalyst to couple arylboronic acids with amines, alcohols, or thiols. organic-chemistry.org This reaction is valued for its mild conditions, often proceeding at room temperature and open to the air. organic-chemistry.org The success and scope of the Chan-Lam coupling are significantly influenced by the electronic and steric properties of the substituents on the arylboronic acid.

For this compound, two key structural features dictate its reactivity. The methoxy (B1213986) group at the para-position is electron-donating, which generally facilitates the transmetalation step with the copper catalyst. However, the ethyl group at the ortho-position introduces considerable steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the coupling partners to the copper center, potentially leading to lower reaction yields or requiring longer reaction times compared to unhindered arylboronic acids. nih.gov

Studies on various substituted arylboronic acids have shown that while electron-donating groups are well-tolerated, severe steric hindrance can be a significant limitation. nih.gov For instance, couplings involving ortho-substituted boronic acids often result in diminished yields. nih.gov The competing homocoupling of the arylboronic acid can also become a more prominent side reaction with sterically hindered substrates. researchgate.net Therefore, while this compound is an electronically suitable candidate for Chan-Lam couplings, its practical application may be limited by the steric impediment of the ortho-ethyl group, necessitating careful optimization of reaction conditions, such as catalyst loading, ligand choice, and temperature.

Table 1: Representative Effect of Substitution on Chan-Lam N-Arylation Yields This table presents illustrative data for different substituted arylboronic acids to demonstrate general reactivity trends.

| Arylboronic Acid | Key Feature | Coupling Partner | Typical Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Unsubstituted (Baseline) | Imidazole | Good to Excellent | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | Electron-Donating | Sulfenamide | Excellent (87%) | nih.gov |

| 2-Methylphenylboronic acid | Sterically Hindered | Sulfamoyl azide | Low (30%) | nih.gov |

| 2-Tolylboronic acid | Sterically Hindered | Sulfenamide | Good (80%) | nih.gov |

Other Transition Metal-Mediated Cross-Couplings

Beyond copper-catalyzed Chan-Lam reactions, this compound can serve as a coupling partner in a variety of other transition metal-mediated transformations. The choice of metal catalyst—such as nickel, iron, or gold—can unlock different reactivity patterns and provide alternative pathways to complex molecular architectures.

Nickel-Catalyzed C-C Bond Formations

Nickel-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, have emerged as a cost-effective and highly effective alternative to palladium-based systems. nih.gov Nickel catalysts are renowned for their ability to activate challenging substrates, including sterically hindered aryl halides and boronic acids. researchgate.net This makes them particularly well-suited for reactions involving this compound.

The ortho-ethyl group, which can be a limitation in other couplings, may be better tolerated in nickel-catalyzed systems. Research has demonstrated that various nickel/ligand systems can effectively couple arylboronic acids with a wide range of functional groups and substitution patterns, including those with significant steric bulk. nih.govbeilstein-journals.org The electron-rich nature of the methoxy-substituted aromatic ring is also generally compatible with these reactions. nih.gov Nickel catalysis can be applied to form C(sp²)–C(sp²) bonds (biaryls) or C(sp²)–C(sp³) bonds, offering a versatile route for incorporating the (2-Ethyl-4-methoxyphenyl) moiety into diverse structures. nih.govmdpi.com

Table 2: Examples of Nickel-Catalyzed Suzuki-Miyaura Couplings with Substituted Arylboronic Acids This table provides representative examples to illustrate the scope of nickel catalysis.

| Arylboronic Acid | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Heteroaryl boronic acids | Heteroaryl halides | NiCl₂(PCy₃)₂ | Bis(heterocyclic) frameworks | nih.gov |

| Arylboronic acids | α-iodoboronates | Nickel Catalyst | Benzyl boronic esters | nih.gov |

| 4-Methoxyphenylboronic acid | 2-Fluorobenzofuran | Ni(cod)₂ / PCy₃ | 2-Arylbenzofuran | beilstein-journals.org |

| Lewis-basic arylboron esters | Heteroaryl halides | (PPh₂Me)₂NiCl₂ | Biaryl compounds | researchgate.net |

Iron-Catalyzed Transformations

Iron catalysis represents a green and economical approach to cross-coupling chemistry, owing to iron's natural abundance and low toxicity. Iron-catalyzed reactions, such as direct C-H arylation, often proceed through radical pathways, offering a distinct mechanistic alternative to palladium and nickel catalysis. researchgate.netrsc.org

In the context of this compound, its electron-rich character can be advantageous in iron-catalyzed C-H arylations of electron-deficient heterocycles. researchgate.net However, the scope of arylboronic acids in these transformations can be limited. Side reactions, such as protodeboronation or hydroxydeboronation (replacement of the boronic acid group with hydrogen or a hydroxyl group, respectively), can occur, particularly under the oxidative conditions often employed. scholaris.ca Furthermore, iron-catalyzed reactions can sometimes require prolonged reaction times or microwave heating to achieve good efficiency, and regioselectivity can be a challenge. scholaris.ca The utility of this compound in these systems would depend on finding a balance between its favorable electronic properties and the potential for catalyst inhibition or side reactions arising from its steric bulk.

Table 3: Scope of Iron-Catalyzed Direct Arylation with Arylboronic Acids This table shows examples illustrating the types of substrates used in iron-catalyzed reactions.

| Arylboronic Acid Type | Coupling Partner | Catalyst/Conditions | Key Observations | Reference |

|---|---|---|---|---|

| Various substituted | N-heteroarenes, Quinones | FeSO₄ / K₂S₂O₈ / Microwave | Reaction times significantly reduced. Steric hindrance diminishes yield. | scholaris.ca |

| Various substituted | Pyridine analogues, Quinones | FeS / K₂S₂O₈ | Proceeds at ambient temperature via a radical pathway. | rsc.org |

| Various substituted | Heterocycles, Quinones | Fe(NO₃)₃ | Tolerates a wide variety of functional groups. | researchgate.net |

Applications of 2 Ethyl 4 Methoxyphenyl Boronic Acid in Diverse Synthetic Transformations

Enantioselective Catalysis with Chiral Auxiliaries and Ligands

A comprehensive search of scientific literature and chemical databases did not yield any specific examples or detailed research findings on the application of (2-Ethyl-4-methoxyphenyl)boronic acid in enantioselective catalysis involving chiral auxiliaries and ligands. While the broader class of boronic acids is utilized in various asymmetric transformations, no studies detailing the use of this particular compound in achieving enantioselectivity through coordination with chiral molecules have been reported.

Consequently, data tables and detailed discussions of research findings on this specific topic could not be generated as no relevant primary or secondary sources were identified. The exploration of This compound as a component in chiral catalytic systems for enantioselective synthesis remains an area for future investigation.

Mechanistic Investigations and Computational Studies of 2 Ethyl 4 Methoxyphenyl Boronic Acid Reactivity

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic experiments often reveal that the reaction rate can be zero-order with respect to the boronic acid concentration. nih.gov This suggests that the boronic acid or its derived borate (B1201080) is not involved in the rate-determining step of the cycle under those specific conditions. nih.gov Frequently, the rate-limiting step is found to be the oxidative addition of the aryl halide to the palladium(0) catalyst or the transmetalation step, depending on the substrates and reaction conditions. nih.gov

The role of the base is critical and multifaceted. A key function is the activation of the boronic acid by forming a more nucleophilic boronate species, [HO-B(Ar)(OH)2]⁻. This transformation facilitates the subsequent transmetalation step. Kinetic studies have shown a first-order dependence on the base concentration in some systems, highlighting the importance of this activation pathway. nih.gov

Table 1: Key Parameters in Kinetic and Thermodynamic Analysis of Suzuki-Miyaura Reactions

| Parameter | Method of Investigation | Significance |

| Reaction Order | Monitoring reaction progress with varying reactant concentrations (e.g., UV-Vis, GC, NMR) | Identifies reactants involved in the rate-determining step. |

| Rate Constant (k) | Kinetic experiments under controlled temperature and concentration | Quantifies the reaction rate and allows for comparison of different substrates or catalysts. |

| Activation Energy (Ea) | Arrhenius plots (ln(k) vs. 1/T) from temperature-dependent kinetic studies | Determines the energy barrier for the rate-limiting step. |

| Enthalpy (ΔH) & Entropy (ΔS) | Calorimetry or computational studies | Provides information on the thermodynamics of individual steps and the overall reaction. |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for elucidating the detailed mechanisms of organometallic reactions, including those involving (2-Ethyl-4-methoxyphenyl)boronic acid. DFT calculations can map the potential energy surface of the entire catalytic cycle, providing valuable information on the structures and energies of reactants, transition states, and intermediates. researchgate.netresearchgate.net

For a molecule like this compound, DFT studies would typically begin by optimizing the ground-state geometry of the molecule. researchgate.net Calculations can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from techniques like X-ray crystallography, FT-IR, and FT-Raman spectroscopy. researchgate.net

In the context of a reaction mechanism, DFT is used to:

Model Transition States: Identify the geometry and energy of transition states for each elementary step (oxidative addition, transmetalation, reductive elimination). The calculated activation barriers can help identify the rate-limiting step. chemrxiv.org

Analyze Reaction Intermediates: Determine the stability of key intermediates, such as the Pd(II)-aryl complex and the boronate species. chemrxiv.org

Evaluate Ligand Effects: Assess how different phosphine (B1218219) ligands or solvents influence the energetics of the catalytic cycle.

Probe Electronic Properties: Calculate properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the electronic nature and reactivity of the boronic acid and its intermediates. researchgate.net

A DFT study on the related 4-methoxyphenylboronic acid (4MPBA) using the B3LYP method with a 6-311+G(d,p) basis set has been performed to analyze its geometric parameters, vibrational spectra, and electronic properties. researchgate.net Similar computational approaches would be invaluable for understanding the specific reactivity of the 2-ethyl substituted analogue.

Table 2: Typical Outputs from DFT Calculations for Mechanistic Studies

| Computational Output | Description | Application to this compound |

| Optimized Geometries | Lowest energy structures of reactants, intermediates, and transition states. | Predicts the 3D structure and conformation, including the orientation of the ethyl and methoxy (B1213986) groups. |

| Reaction Energy Profile | A plot of energy versus the reaction coordinate, showing the relative energies of all species along the pathway. | Identifies the most favorable reaction pathway and the rate-determining step. |

| Vibrational Frequencies | Calculated IR and Raman spectra. | Confirms that optimized structures correspond to energy minima (real frequencies) or transition states (one imaginary frequency). |

| HOMO/LUMO Energies | The energy levels of the frontier molecular orbitals. | Provides insight into the nucleophilic/electrophilic character of the molecule and its reactivity. |

Elucidation of Active Catalyst Species and Intermediates

The active catalyst in Suzuki-Miyaura coupling is typically a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. This Pd(0) species, usually coordinated to phosphine ligands, initiates the catalytic cycle.

The key intermediates in the reaction of this compound (ArB(OH)₂) with an aryl halide (R-X) are:

Ar'Pd(II)(L)₂X: Formed after the oxidative addition of the aryl halide to the Pd(0)L₂ complex.

[ArB(OH)₃]⁻: The activated boronate species formed by the reaction of the boronic acid with a base (e.g., OH⁻).

Ar'Pd(II)(L)₂Ar: A diorganopalladium(II) complex formed during the transmetalation step, where the (2-ethyl-4-methoxyphenyl) group is transferred from boron to palladium.

Pre-reductive Elimination Complex: A transient species from which the final C-C bond is formed.

The base plays a crucial role not only in forming the reactive boronate but also in facilitating the regeneration of the catalyst and preventing the accumulation of inhibitory byproducts. nih.gov The choice of base can significantly impact the reaction rate and yield, especially when dealing with sterically hindered or electronically deactivated substrates.

Understanding Steric and Electronic Effects of the (2-Ethyl-4-methoxyphenyl) Substituent

The reactivity of this compound is distinctly influenced by the electronic and steric properties of its substituents.

Electronic Effects: The methoxy (-OCH₃) group at the para-position is a strong electron-donating group due to resonance. This increases the electron density on the aromatic ring, making the boronic acid a more potent nucleophile after activation to the boronate. This electronic enrichment generally accelerates the transmetalation step, which involves the transfer of the aryl group to the electron-deficient palladium(II) center.

Steric Effects: The ethyl (-CH₂CH₃) group at the ortho-position introduces significant steric bulk. This steric hindrance can have several consequences. While it can slow down the transmetalation step by impeding the approach of the boronate to the palladium center, its most significant impact is often on the reductive elimination step. The steric clash between the ortho-substituent and the other aryl group on the palladium intermediate can promote reductive elimination, accelerating the formation of the biaryl product and the regeneration of the Pd(0) catalyst. beilstein-journals.org In cases of extreme steric hindrance, specialized ligands and reaction conditions may be required to achieve efficient coupling. researchgate.net

2 Ethyl 4 Methoxyphenyl Boronic Acid in Advanced Materials and Polymer Science

Incorporation into Organic Polymer Synthesis

There is currently no specific information available in the scientific literature regarding the incorporation of (2-Ethyl-4-methoxyphenyl)boronic acid into organic polymer synthesis.

Development of Boronic Acid-Based Functional Materials

Detailed research findings on the development of functional materials specifically based on this compound have not been documented in publicly available scientific literature.

Role in Supramolecular Assembly and Self-Healing Polymers

The role of this compound in supramolecular assembly and the formation of self-healing polymers has not been a subject of published research to date.

Medicinal Chemistry and Pharmaceutical Applications of 2 Ethyl 4 Methoxyphenyl Boronic Acid Derivatives

Application in Novel Drug Discovery and Development

While boronic acids, in general, are a prominent feature in modern drug discovery, specific and detailed research findings outlining the broad application of (2-Ethyl-4-methoxyphenyl)boronic acid in diverse novel drug discovery and development programs are not extensively documented in publicly available literature. The primary application identified for this compound is as a specialized chemical intermediate.

Synthesis of Biologically Active Scaffolds and Lead Compounds

Role as a Synthetic Building Block for Peptides and Biomolecules

A significant application of this compound is its use as a synthetic building block in the modification of peptides. Patents have described its use in the preparation of N-terminally modified Glucagon-Like Peptide-1 (GLP-1) receptor modulators, which are important therapeutic agents for the treatment of diabetes and related conditions. google.comgoogle.com

In this context, the synthesis of these modified peptides is carried out using stepwise solid-phase peptide synthesis (SPPS). google.com This process typically utilizes the Fmoc/t-butyl protection strategy, a standard method in peptide chemistry. google.comgoogle.com this compound is used as a reactant to introduce a specific chemical moiety at the N-terminus of the peptide chain, thereby creating a derivative with potentially enhanced therapeutic properties, such as prolonged duration of action. google.com The covalent modification of peptides with structures derived from this boronic acid highlights its role in generating novel biomolecules for therapeutic use. google.comgoogle.com

Exploration in Specific Therapeutic Areas (e.g., Cancer Research)

Phenylboronic acid derivatives have been investigated as potential agents in cancer therapy, often functioning as enzyme inhibitors. However, specific research that details the exploration or application of this compound or its direct derivatives in cancer research has not been identified in the available literature. Its utility in this or other specific therapeutic areas beyond its role in peptide modification for metabolic diseases remains an area for potential future investigation.

Emerging Trends and Future Research Directions

Sustainable and Green Chemistry Approaches in Boronic Acid Synthesis and Application

In line with the growing emphasis on environmentally benign chemical processes, research into the synthesis and application of arylboronic acids, including (2-Ethyl-4-methoxyphenyl)boronic acid, is increasingly focused on sustainability. A key area of development is the move towards transition-metal-free reaction conditions, which circumvents the need for often expensive, toxic, and difficult-to-remove metal catalysts. organic-chemistry.org One such approach is the direct borylation of aryl bromides using a simple diboron (B99234) source like bis-boronic acid (BBA) under mild, metal-free conditions. organic-chemistry.org This method offers a more cost-effective and environmentally friendly route to arylboronic acids. organic-chemistry.org

Furthermore, the use of green reactants and oxidants is a significant trend. For instance, scalable electrochemical methods are being developed for the aerobic hydroxylation of arylboronic acids into aryl alcohols, utilizing oxygen from the air as the primary oxidant. acs.org This process, which can be catalyzed by inexpensive organic molecules like methyl viologen, avoids the use of strong, hazardous oxidants. acs.org Such green methodologies are crucial for reducing the environmental footprint associated with the synthesis and transformation of boronic acid derivatives.

Flow Chemistry and Continuous Processing for Boronic Acid Transformations

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of boronic acids and their derivatives. organic-chemistry.orgnih.gov This approach offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, efficient mixing, and improved scalability. organic-chemistry.orgresearchgate.net For the synthesis of arylboronic acids like this compound, continuous flow setups can handle organolithium chemistry on a multigram scale, enabling rapid synthesis within seconds and with high throughput. organic-chemistry.orgnih.gov

This technology is particularly beneficial for reactions involving unstable intermediates, which can be generated and used on-demand, minimizing decomposition and side reactions that often plague batch processes. sci-hub.se The precise control over reaction parameters in flow reactors can lead to higher yields and purity of the desired boronic acid. organic-chemistry.org As the pharmaceutical and chemical industries move towards more efficient and sustainable manufacturing, the application of continuous flow for the synthesis of key intermediates like this compound is expected to become increasingly widespread. researchgate.netsci-hub.se

Catalyst-Free and Metal-Free Reactions Involving Arylboronic Acids

A significant area of contemporary research is the development of catalyst-free and metal-free transformations involving arylboronic acids. nih.gov While transition-metal-catalyzed cross-coupling reactions have been the cornerstone of arylboronic acid chemistry, the drive to avoid potential metal contamination in products, particularly in pharmaceuticals, has spurred the exploration of alternative pathways. organic-chemistry.orgnih.gov

Recent advancements have demonstrated that the carbon-boron (C-B) bond in arylboronic acids can be converted to various other bonds, such as carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O), without the need for a transition metal catalyst. nih.gov For example, aryl esters can be synthesized through the metal-free oxidative coupling of arylboronic acids with acyl or sulfonyl chlorides under mild conditions. acs.org Similarly, C-C bonds can be formed by reacting arylboronic acids with tosylhydrazones at elevated temperatures. nih.gov These metal-free methods not only simplify product purification but also broaden the scope of accessible molecules derived from arylboronic acids like this compound. organic-chemistry.orgnih.gov

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis represents a frontier in the functionalization of boronic acids, offering unparalleled selectivity and efficiency. osti.govnih.gov Although enzymes that can form or modify carbon-boron bonds are rare in nature, researchers are engineering novel enzymes to perform new-to-nature reactions on these substrates. osti.govcaltech.edu

A notable breakthrough is the development of an engineered protoglobin nitrene transferase that catalyzes the amination of arylboronic acids using hydroxylamine (B1172632) to produce anilines with high yields. osti.govnih.gov The only byproducts of this reaction are water and boric acid, making it an exceptionally clean transformation. osti.govcaltech.edu Furthermore, some natural enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), have been found to promiscuously catalyze the conversion of arylboronic acids into their corresponding phenols. osti.govnih.gov Scientists have also successfully incorporated boronic acid into the reactive center of an enzyme through an expanded genetic code, harnessing its catalytic power with high enantioselectivity. scitechdaily.com These biocatalytic approaches open up exciting possibilities for the stereospecific and environmentally friendly functionalization of this compound.

Development of Novel Reagents and Methodologies for Boronic Acid Functionalization

The continuous development of novel reagents and methodologies is expanding the synthetic toolbox for boronic acid functionalization. Researchers are designing boronic acid-based reagents for specific applications in chemical biology and materials science. For instance, boronic acid-functionalized silica (B1680970) particles and other nanomaterials are being created for the selective enrichment and analysis of glycoproteins and for biomedical applications like bioimaging and biosensing. nih.govnih.gov

In synthetic methodology, new protocols are emerging that leverage the unique reactivity of the boronic acid moiety. This includes the development of boronic acid-based dynamic click chemistry for applications in supramolecular chemistry and biomedicine. rsc.org Furthermore, new strategies for creating borinic acids [R₂B(OH)], which are less studied than their boronic acid counterparts, are being explored, offering different reactivity profiles. mdpi.com The development of new boronic acid-functionalized dyes and sensors is also an active area of research. rsc.org These innovations in reagents and methods will undoubtedly create new opportunities for the application of this compound.

常见问题

Q. What are the common synthetic pathways for preparing (2-Ethyl-4-methoxyphenyl)boronic acid?

Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of aromatic precursors. For this compound, methods may involve protecting group strategies to avoid side reactions during boronation. Key steps include lithiation or halogen-metal exchange followed by reaction with borate esters. Post-synthesis purification often requires derivatization to stable esters (e.g., pinacol esters) to prevent trimerization . Validation via NMR or LC-MS/MS ensures purity .

Q. How can LC-MS/MS be optimized for detecting trace boronic acid impurities in drug substances?

Triple quadrupole LC-MS/MS in MRM mode enhances sensitivity for underivatized boronic acids. Method development should prioritize ionization efficiency (e.g., ESI+ for aromatic boronic acids), column selection (C18 for hydrophobicity), and mobile phase optimization (low-pH buffers with ammonium formate). Validation parameters per ICH guidelines (LOD <0.1 ppm, LOQ <0.3 ppm) ensure compliance with regulatory thresholds for genotoxic impurities .

Q. What factors influence the binding affinity of this compound to diols in aqueous solutions?

Binding depends on pH (optimal ~8.5–10 for boronate ester formation), steric hindrance, and diol stereochemistry. The pKa of the boronic acid is lowered upon diol binding, enhancing reactivity. For example, fructose binds faster (kon ~10 Ms) than glucose due to favorable cis-diol geometry . Thermodynamic studies using isothermal titration calorimetry (ITC) or fluorescence quenching can quantify affinity .

Advanced Research Questions

Q. How can MALDI-MS overcome challenges in sequencing peptide boronic acids with multiple boronic acid moieties?

Boronic acids undergo dehydration/trimerization during analysis, complicating spectra. Derivatization with diols (e.g., pinacol) stabilizes the boronate ester, simplifying detection. On-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent enables direct analysis of branched peptides. MS/MS fragmentation patterns (e.g., neutral loss of boroxine) aid sequence elucidation .

Q. What design strategies improve the selectivity of boronic acid-based biosensors for glycoprotein detection?

Immobilized boronic acids (e.g., AECPBA on dextran-coated gold surfaces) must minimize nonspecific interactions. Buffer optimization (e.g., Tris-borate at pH 8.5) reduces electrostatic interference. Incorporating spacer arms (e.g., PEG) enhances accessibility to glycoprotein diols. SPR or fluorescence resonance energy transfer (FRET) can monitor binding kinetics and specificity .

Q. How does structural modification of this compound enhance its anticancer activity?

Introducing boronic acid into tubulin inhibitors (e.g., combretastatin analogs) improves binding via reversible covalent interactions with threonine residues. Compound 13c (IC = 0.48 μM against B-16 cells) shows apoptosis induction via mitochondrial pathway activation. Computational docking (e.g., AutoDock) guides rational design to optimize steric and electronic complementarity .

Q. What thermal degradation pathways are observed in aromatic boronic acids, and how do they inform flame-retardant applications?

Thermogravimetric analysis (TGA) reveals decomposition via boroxine formation (~250–300°C) and subsequent release of boron oxide, which forms a protective char layer. Substituted aryl boronic acids with electron-withdrawing groups (e.g., nitro) exhibit higher thermal stability. Halogen-free flame retardants leveraging this mechanism show reduced smoke toxicity compared to traditional additives .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。